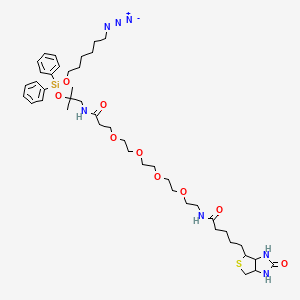
DADPS Biotin Azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DADPS Biotin Azide is a compound that contains a biotin moiety linked to an azide moiety through a spacer arm containing a cleavable dialkoxydiphenylsilane (DADPS) linker. This compound is particularly useful in biomolecular labeling and proteomic studies due to its ability to efficiently capture and release biomolecules under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DADPS Biotin Azide involves the conjugation of a biotin moiety with an azide moiety through a DADPS linker. The azide group can react with alkyne, BCN, or DBCO via Click Chemistry to yield a stable triazole linkage . The preparation typically involves the following steps:
Metabolic Labeling: Cells or tissue samples are metabolically labeled with azide- or alkyne-functionalized sugars.
Chemical Conjugation: The labeled samples are then chemically conjugated with a biotin probe bearing a unique isotopic signature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The compound is typically produced in reagent grade for research purposes and can be customized for GMP-grade inquiries .
Chemical Reactions Analysis
Types of Reactions
DADPS Biotin Azide primarily undergoes Click Chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions are highly efficient and yield stable triazole linkages.
Common Reagents and Conditions
CuAAC: Requires copper catalysts and alkyne-containing molecules.
SPAAC: Involves DBCO or BCN groups without the need for a catalyst.
Major Products Formed
The major products formed from these reactions are stable triazole linkages, which are crucial for biomolecular labeling and proteomic studies .
Scientific Research Applications
DADPS Biotin Azide has a wide range of applications in scientific research:
Chemistry: Used in Click Chemistry for the efficient labeling of biomolecules.
Biology: Facilitates the capture and release of biomolecules in proteomic studies.
Medicine: Helps in the identification and analysis of disease biomarkers.
Industry: Utilized in the production of research-grade reagents for various applications.
Mechanism of Action
The mechanism of action of DADPS Biotin Azide involves the strong interaction between the biotin moiety and streptavidin, allowing for efficient capturing of biomolecules. The DADPS linker can be cleaved under mild conditions (5% or 10% formic acid, 0.5 h), releasing the captured biomolecules with a small molecular fragment left on the labeled protein .
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG4-amino-t-bu-dadps-C6-azide: Contains a similar biotin and azide moiety but with different spacer arms.
DADPS Biotin Alkyne: Similar structure but with an alkyne reactive moiety instead of an azide.
Uniqueness
DADPS Biotin Azide is unique due to its cleavable DADPS linker, which allows for the efficient release of captured biomolecules under mild conditions, making it particularly useful in proteomic studies .
Properties
Molecular Formula |
C43H67N7O9SSi |
|---|---|
Molecular Weight |
886.2 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[3-[[2-[6-azidohexoxy(diphenyl)silyl]oxy-2-methylpropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C43H67N7O9SSi/c1-43(2,59-61(35-15-7-5-8-16-35,36-17-9-6-10-18-36)58-24-14-4-3-13-22-47-50-44)34-46-40(52)21-25-54-27-29-56-31-32-57-30-28-55-26-23-45-39(51)20-12-11-19-38-41-37(33-60-38)48-42(53)49-41/h5-10,15-18,37-38,41H,3-4,11-14,19-34H2,1-2H3,(H,45,51)(H,46,52)(H2,48,49,53) |
InChI Key |
CSHHHVOFXKFHMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)OCCCCCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,4,5,6-Pentakis[11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoyloxy]hexyl 11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoate](/img/structure/B12305785.png)
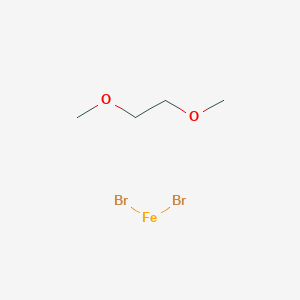
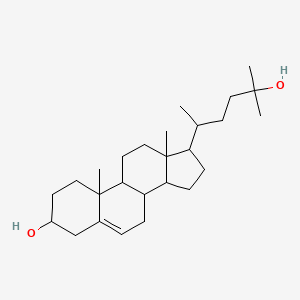
![rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride, cis](/img/structure/B12305800.png)
![5-(5-Methyl-2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12305804.png)
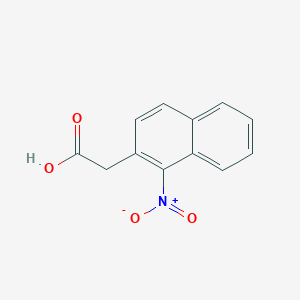
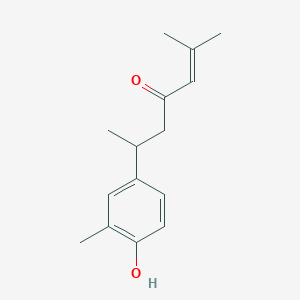
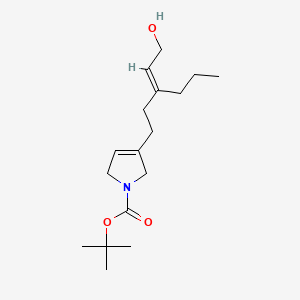
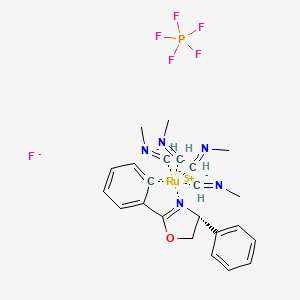

![6-(4-Methoxybenzyl)-5h-pyrrolo[3,4-b]pyridin-7(6h)-one](/img/structure/B12305845.png)
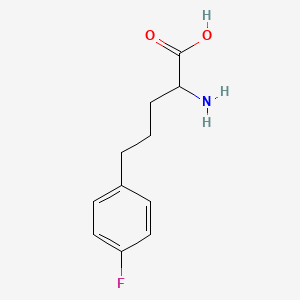
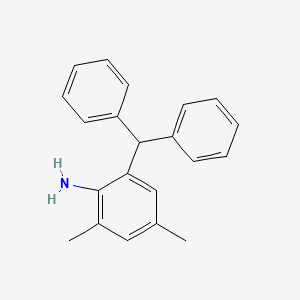
![N-[2-[(2-amino-3-methylbutanoyl)amino]acetyl]-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanamide](/img/structure/B12305853.png)
